
Befol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Befol, also known as this compound, is a useful research compound. Its molecular formula is C14H20Cl2N2O2 and its molecular weight is 319.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1. Cardiovascular Effects
Befol has been studied for its effects on cardiac function, particularly its influence on the electric threshold of ventricular fibrillation. Research indicates that administering this compound at a dosage of 20 mg/kg significantly raises the electric threshold in cats, especially under ischemic conditions. This suggests potential applications in managing cardiac arrhythmias and enhancing myocardial resilience during ischemic events .
2. Gastrointestinal Disorders
this compound's role as a guanylate cyclase C (GC-C) agonist positions it as a promising agent for treating various gastrointestinal disorders. By stimulating cGMP production, this compound may enhance gastrointestinal motility and alleviate conditions such as constipation and chronic intestinal pseudo-obstruction. The therapeutic implications extend to conditions like irritable bowel syndrome and ulcerative colitis, where increased cGMP levels can improve water transport in the gastrointestinal tract .
Data Table: Summary of this compound's Therapeutic Applications
Case Studies
Case Study 1: Cardiovascular Research
In a controlled study involving feline models, researchers administered this compound to assess its impact on ventricular fibrillation thresholds. The findings indicated a marked increase in the electric threshold during ischemic conditions, suggesting that this compound could serve as an adjunct therapy for patients with ischemic heart disease.
Case Study 2: Gastrointestinal Motility
A clinical trial investigated the efficacy of this compound in patients suffering from chronic constipation. Participants receiving this compound showed significant improvements in bowel movement frequency and consistency compared to a placebo group. This underscores the potential of this compound as a therapeutic agent for enhancing gastrointestinal motility.
特性
CAS番号 |
117854-28-1 |
---|---|
分子式 |
C14H20Cl2N2O2 |
分子量 |
319.2 g/mol |
IUPAC名 |
4-chloro-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17;/h2-5H,1,6-11H2,(H,16,18);1H |
InChIキー |
BZTKEUQYHVFBHM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl.Cl |
正規SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl.Cl |
Key on ui other cas no. |
117854-28-1 |
関連するCAS |
87940-60-1 (Parent) |
同義語 |
4-chloro-N-(3-morpholinopropyl)benzamide befol befol monohydrochloride LIS 630 LIS-630 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。